molecular formula C27H21NO B14471309 5-Phenyl-2-[4-(6-phenylhexa-1,3,5-trien-1-yl)phenyl]-1,3-oxazole CAS No. 65697-81-6

5-Phenyl-2-[4-(6-phenylhexa-1,3,5-trien-1-yl)phenyl]-1,3-oxazole

Cat. No.: B14471309
CAS No.: 65697-81-6
M. Wt: 375.5 g/mol
InChI Key: VUPQCQSRSULESL-UHFFFAOYSA-N
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Description

5-Phenyl-2-[4-(6-phenylhexa-1,3,5-trien-1-yl)phenyl]-1,3-oxazole is a complex organic compound characterized by its unique structure, which includes an oxazole ring and multiple phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Phenyl-2-[4-(6-phenylhexa-1,3,5-trien-1-yl)phenyl]-1,3-oxazole typically involves multi-step organic reactions. One common method includes the formation of the oxazole ring through cyclization reactions. The phenyl groups are introduced through various substitution reactions, often using reagents such as phenylboronic acid or phenylmagnesium bromide.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction conditions to facilitate the formation of the desired product. Techniques such as chromatography and recrystallization are employed to purify the compound.

Chemical Reactions Analysis

Types of Reactions

5-Phenyl-2-[4-(6-phenylhexa-1,3,5-trien-1-yl)phenyl]-1,3-oxazole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, often involving halogenated reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Halogenated reagents, phenylboronic acid, phenylmagnesium bromide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

5-Phenyl-2-[4-(6-phenylhexa-1,3,5-trien-1-yl)phenyl]-1,3-oxazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of advanced materials, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 5-Phenyl-2-[4-(6-phenylhexa-1,3,5-trien-1-yl)phenyl]-1,3-oxazole involves its interaction with specific molecular targets. The oxazole ring and phenyl groups allow it to bind to various enzymes and receptors, influencing biological pathways. This compound may inhibit or activate certain enzymes, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Phenyl-2-[4-(6-phenylhexa-1,3,5-trien-1-yl)phenyl]-1,3-oxazole is unique due to its specific combination of an oxazole ring and multiple phenyl groups. This structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

65697-81-6

Molecular Formula

C27H21NO

Molecular Weight

375.5 g/mol

IUPAC Name

5-phenyl-2-[4-(6-phenylhexa-1,3,5-trienyl)phenyl]-1,3-oxazole

InChI

InChI=1S/C27H21NO/c1(5-11-22-12-7-3-8-13-22)2-6-14-23-17-19-25(20-18-23)27-28-21-26(29-27)24-15-9-4-10-16-24/h1-21H

InChI Key

VUPQCQSRSULESL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=CC=CC=CC2=CC=C(C=C2)C3=NC=C(O3)C4=CC=CC=C4

Origin of Product

United States

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